molecular formula C11H12BrN3 B13164673 3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole

3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole

Cat. No.: B13164673
M. Wt: 266.14 g/mol
InChI Key: DTPLAIMZGHBXNI-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-bromophenyl group at position 3 and an isopropyl group at position 3. The isopropyl group contributes to increased lipophilicity, which may improve membrane permeability in pharmacological contexts. This compound is structurally related to several bioactive triazole derivatives, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

3-(3-bromophenyl)-5-propan-2-yl-1H-1,2,4-triazole

InChI

InChI=1S/C11H12BrN3/c1-7(2)10-13-11(15-14-10)8-4-3-5-9(12)6-8/h3-7H,1-2H3,(H,13,14,15)

InChI Key

DTPLAIMZGHBXNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-bromobenzylamine with isopropyl isocyanate under appropriate conditions. The reaction proceeds via nucleophilic substitution at the isocyanate carbon, resulting in the formation of the desired triazole product .

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states of the nitrogen atoms.

    Reduction: Reduction of the triazole ring can occur, yielding different products.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups.

    Common Reagents: Reagents like , , and are often employed.

    Major Products: Depending on the reaction conditions, different products may form, including derivatives of the triazole ring or modified phenyl groups.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development. Triazoles have been investigated as antifungal, antiviral, and anticancer agents.

    Bioconjugation: The triazole ring’s stability and reactivity make it useful for bioconjugation and labeling purposes.

    Agrochemicals: Some triazole derivatives exhibit pesticidal properties.

Mechanism of Action

The exact mechanism of action for 3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole depends on its specific application. its effects likely involve interactions with biological targets (e.g., enzymes, receptors) or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Triazole Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Biological Activity (Reported) Reference ID
3-(3-Bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole 3-(3-BrPh), 5-(iPr) ~265.1 g/mol Bromophenyl, isopropyl Not explicitly reported
5-(3-Bromophenyl)-1H-1,2,4-triazole (CAS 342617-08-7) 5-(3-BrPh) ~213.0 g/mol Bromophenyl Intermediate for bioactive compounds
3-(2-Bromophenyl)-4-ethyl-1H-1,2,4-triazole-5(4H)-thione 3-(2-BrPh), 4-ethyl, 5-thione ~285.2 g/mol Thione, bromophenyl Antimicrobial, antioxidant
5-[2-(3-BrPh)-benzoxazol-5-yl]-4-(3-MePh)-1,2,4-triazole-3-thione 5-benzoxazolyl, 4-(3-MePh), 3-thione ~467.3 g/mol Benzoxazole, thione Structural studies
(±)-2-{[4-(4-BrPh)-5-Ph-4H-1,2,4-triazol-3-yl]sulfanyl}-1-Ph-ethanol 4-(4-BrPh), 5-Ph, 3-sulfanyl ~459.3 g/mol Sulfanyl, bromophenyl Antifungal, antibacterial

Key Observations:

Substituent Position : The position of the bromophenyl group (meta vs. para/ortho) significantly impacts electronic and steric profiles. For example, 3-(3-bromophenyl) derivatives exhibit distinct reactivity compared to 4-(4-bromophenyl) analogs due to resonance effects and steric hindrance .

Functional Groups : The presence of thione (-S-) or sulfanyl (-S-) groups enhances hydrogen-bonding capacity and metal coordination, as seen in compounds from and , which may improve antimicrobial activity .

Challenges and Opportunities

  • Further in vitro assays are needed.
  • Synthetic Optimization : Current methods for triazole synthesis (e.g., ) often require palladium catalysts, which may limit scalability. Green chemistry approaches could address this .

Biological Activity

3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological effects, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C11H12BrN3
Molecular Weight 284.14 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)N1C(=N)N=C(N=N1)C2=CC(=CC=C2)Br

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Triazole derivatives have been shown to inhibit the growth of various bacteria and fungi. The presence of the bromophenyl group may enhance its lipophilicity, facilitating better membrane penetration and antimicrobial efficacy.
  • Anticancer Activity : Research indicates that triazole derivatives can induce apoptosis in cancer cells. The compound may modulate signaling pathways involved in cell proliferation and survival.

Biological Assays and Findings

Recent studies have evaluated the biological activity of similar triazole derivatives. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that triazole derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For example, compounds similar to this compound showed IC50 values ranging from 10 µM to 30 µM against human cancer cells .
  • Anti-inflammatory Effects : Compounds in the triazole family have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). This suggests a potential role in managing inflammatory diseases .
  • Antimicrobial Activity : The compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those for standard antibiotics .

Case Studies

A recent study focused on the synthesis and evaluation of new triazole derivatives found that those with specific substitutions exhibited enhanced biological activities:

  • Study on Antiproliferative Effects : A series of triazole derivatives were tested for their antiproliferative effects on various cancer cell lines. The results indicated that compounds with bromophenyl substitutions had improved efficacy compared to their unsubstituted counterparts .
  • Inflammatory Response Modulation : In experiments involving LPS-stimulated PBMCs, compounds similar to this compound significantly reduced TNF-α production by up to 60%, highlighting their potential as anti-inflammatory agents .

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